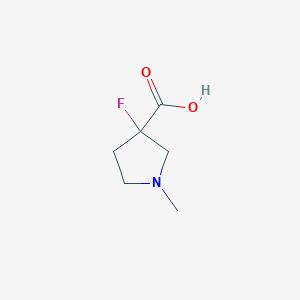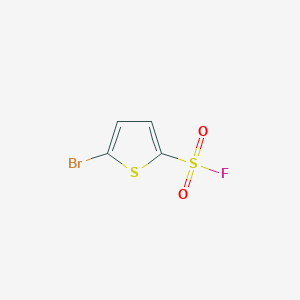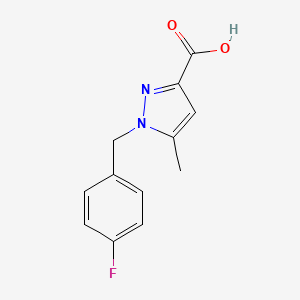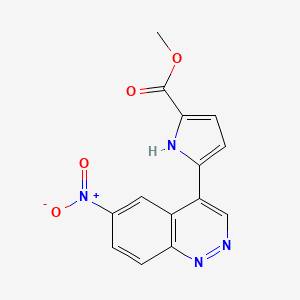
2-Bromo-3,6-difluorobenzonitrile
Overview
Description
2-Bromo-3,6-difluorobenzonitrile is a synthetic organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is characterized by an aromatic ring structure with bromine and fluorine atoms attached at specific positions, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C#N), and they are often involved in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Mode of Action
This can lead to the formation of new carbon-carbon bonds, potentially altering the function of target molecules .
Biochemical Pathways
Given its nitrile group, it may be involved in reactions with biological nucleophiles, potentially affecting various biochemical pathways .
Pharmacokinetics
Nitriles are often metabolized in the body through reactions such as hydrolysis and reduction .
Result of Action
As a nitrile, it may react with biological nucleophiles, potentially leading to the formation of new carbon-carbon bonds and altering the function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,6-difluorobenzonitrile. Factors such as pH, temperature, and the presence of other biological molecules can affect its reactivity and interactions with its targets .
Preparation Methods
The preparation of 2-Bromo-3,6-difluorobenzonitrile typically involves the use of 3,5-difluorobromobenzene as a starting material. One common synthetic route includes the following steps :
Bromination: 3,5-difluorobromobenzene is brominated to introduce the bromine atom at the desired position.
Diazotization: The brominated compound undergoes diazotization to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then subjected to the Sandmeyer reaction to introduce the cyano group, resulting in the formation of this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental safety .
Chemical Reactions Analysis
2-Bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups under specific conditions.
Coupling Reactions: The cyano group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and DMF (dimethylformamide) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-3,6-difluorobenzonitrile has diverse applications in scientific research, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with unique properties.
Organic Synthesis: It is a valuable building block in organic synthesis, enabling the creation of complex molecules.
Comparison with Similar Compounds
2-Bromo-3,6-difluorobenzonitrile can be compared with other similar compounds, such as:
2,3-Difluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with different positioning of the bromine and fluorine atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-bromo-3,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGWWARITYLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



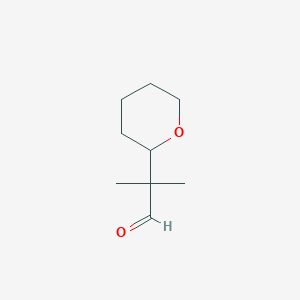



![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)
